molecular formula C14H14ClN5O6S B280350 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Katalognummer B280350
Molekulargewicht: 415.8 g/mol
InChI-Schlüssel: JMACTOCEAXAYHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential cancer treatment. This compound is designed to target specific enzymes and signaling pathways that are involved in the growth and survival of cancer cells.

Wirkmechanismus

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide works by binding to the active site of BTK and ITK, preventing them from phosphorylating downstream targets. This leads to a reduction in the activation of several signaling pathways that are involved in cancer cell growth and survival. In addition, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells, further reducing their viability.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of efficacy, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has demonstrated potent anti-tumor activity in several preclinical models of cancer, including lymphoma and leukemia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it is a highly specific inhibitor of BTK and ITK, which are both validated targets for cancer therapy. This specificity reduces the risk of off-target effects and toxicity, which can be a concern with other broad-spectrum kinase inhibitors. However, one limitation of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is that it has only been studied in preclinical models, and clinical trials are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several potential future directions for the development of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide as a cancer therapy. One area of focus is the development of combination therapies that utilize 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in combination with other targeted therapies or chemotherapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide treatment. Finally, there is ongoing research into the potential use of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide in other diseases, such as autoimmune disorders and inflammatory diseases.

Synthesemethoden

The synthesis of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyrazole with N-(3-morpholin-4-ylsulfonylphenyl)acetamide in the presence of a catalyst. The resulting intermediate is then treated with a reagent to form the final product. This synthesis method has been optimized to produce high yields of 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide with good purity.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a potent inhibitor of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both important targets for cancer therapy.

Eigenschaften

Molekularformel

C14H14ClN5O6S

Molekulargewicht

415.8 g/mol

IUPAC-Name

4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18)

InChI-Schlüssel

JMACTOCEAXAYHU-UHFFFAOYSA-N

Isomerische SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.